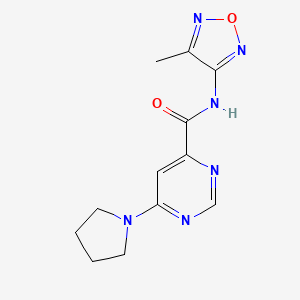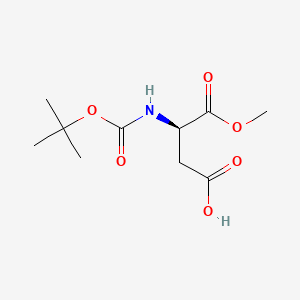![molecular formula C14H15ClN2O3S B2603686 (Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-85-9](/img/structure/B2603686.png)
(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structural features, including a chloro-substituted benzothiazole ring and an isobutyrylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Isobutyrylimino Group: The next step involves the reaction of the benzothiazole derivative with isobutyryl chloride in the presence of a base such as triethylamine to introduce the isobutyrylimino group.
Esterification: The final step involves the esterification of the resulting intermediate with methyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In the field of medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industry, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the desired biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative with UV-absorbing properties.
2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole: Another benzotriazole derivative used as a UV stabilizer.
Uniqueness
(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzothiazole ring and an isobutyrylimino group sets it apart from other similar compounds, making it a valuable molecule for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-[6-chloro-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-8(2)13(19)16-14-17(7-12(18)20-3)10-5-4-9(15)6-11(10)21-14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXJZFJEENPUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2603603.png)


![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2603606.png)

![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)


![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)


![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)
![1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2603625.png)

